molecular formula C7H12O2 B1608901 2H-Pyran-2-one, 3-ethyltetrahydro- CAS No. 32821-68-4

2H-Pyran-2-one, 3-ethyltetrahydro-

Cat. No. B1608901
CAS RN: 32821-68-4
M. Wt: 128.17 g/mol
InChI Key: MNMHTBMXCUARLR-UHFFFAOYSA-N
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Description

“2H-Pyran-2-one, 3-ethyltetrahydro-” is a chemical compound with the CAS number 32821-68-4 . It is also known as 3-ethyltetrahydro-2H-pyran-2-one . This compound is a heterocyclic building block .


Synthesis Analysis

The compound 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .


Molecular Structure Analysis

The molecular formula of “2H-Pyran-2-one, 3-ethyltetrahydro-” is C7H12O2 . The molecular weight is 128.1690 .


Chemical Reactions Analysis

The photochemistry of 2H-Pyran-2-one has been investigated by laser flash photolysis with infrared detection . Major photoproducts obtained were ketene and a bicyclic lactone .

Scientific Research Applications

Polymer Synthesis and CO2 Utilization

Rapagnani and Tonks (2022) discussed the synthesis of 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) from CO2, emphasizing its role as a versatile platform for creating high CO2-content polymers through various polymerization strategies. This innovation highlights the compound's significance in developing sustainable materials by incorporating CO2, a greenhouse gas, into valuable polymers (Rapagnani & Tonks, 2022).

Green Chemistry Approaches

In green chemistry, Riveira and Mischne (2013) demonstrated a solvent-free, one-pot synthesis of 2H-Pyrans, leveraging ethylenediammonium diacetate as a catalyst. This process is noted for its environmental friendliness and efficiency, offering a significant advance over traditional methods by simplifying the synthesis of biologically active natural products (Riveira & Mischne, 2013).

Heterogeneous Catalysis

Dib et al. (2022) explored the use of MgAl2O4 spinel-type as a catalyst for the one-pot synthesis of 4H-pyrans, demonstrating an efficient and environmentally friendly methodology. This approach highlights the application of heterogeneous catalysis in synthesizing compounds with potential biological activities, showcasing the versatility of pyran derivatives in pharmaceutical and other applications (Dib et al., 2022).

Biocatalytic Methods for Synthesis

Yang et al. (2020) developed a biocatalytic method for constructing 2-amino-4H-pyrans via a one-pot tandem multi-component reaction, highlighting an eco-friendly approach to obtaining a library of 2-amino-4H-pyrans with good yields. This method underscores the potential of enzymatic catalysis in streamlining the synthesis of complex organic molecules (Yang et al., 2020).

Anti-corrosion Applications

El Hattak et al. (2021) evaluated pyran-2-one derivatives for their corrosion inhibition performance on mild steel in acidic conditions, presenting a promising application of these compounds in protecting industrial materials. The study provides insights into the mechanisms of corrosion inhibition and the potential for developing more effective anti-corrosion agents (El Hattak et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-ethyltetrahydro-2H-pyran-2-one, also known as 2-ethyl-pentanolide, 2H-Pyran-2-one, 3-ethyltetrahydro-, or 3-ethyloxan-2-one, is the polymerization process in the synthesis of high CO2-content polymers . This compound plays a crucial role as an intermediary in this process .

Mode of Action

3-Ethyltetrahydro-2H-pyran-2-one interacts with its targets through a Pd-catalyzed telomerization of butadiene . This interaction leads to the synthesis of high CO2-content polymers .

Biochemical Pathways

The affected biochemical pathway is the polymerization process of CO2 and alkenes . The compound acts as an intermediary that bypasses many of the challenges associated with the direct polymerization of CO2 and alkenes .

Pharmacokinetics

Its synthesis via pd-catalyzed telomerization of butadiene suggests that its bioavailability is influenced by the efficiency of this reaction .

Result of Action

The result of the action of 3-ethyltetrahydro-2H-pyran-2-one is the synthesis of high CO2-content polymers . These polymers are derived from radical polymerizations to ring-opening polymerizations, taking unique advantage of the highly functionalized lactone .

Action Environment

The action, efficacy, and stability of 3-ethyltetrahydro-2H-pyran-2-one are influenced by the conditions under which the Pd-catalyzed telomerization of butadiene occurs . The compound can also be synthesized on a mini-plant scale, suggesting that the telomerization could be scaled up even further for wider industrial use .

Safety and Hazards

The compound “2H-Pyran-2-one, 3-ethyltetrahydro-” is intended for R&D use only. It is not advised for medicinal, household, or other uses .

Future Directions

The compound 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers . This suggests that it could play a key role in the development of sustainable materials in the future.

properties

IUPAC Name

3-ethyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMHTBMXCUARLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394726
Record name 2H-Pyran-2-one, 3-ethyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32821-68-4
Record name 2H-Pyran-2-one, 3-ethyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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